

AF430 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **AF430 NHS ester**, a versatile fluorescent dye, for researchers, scientists, and drug development professionals. **AF430 NHS ester** is an amine-reactive fluorescent probe used for covalently labeling proteins, antibodies, and other biomolecules for visualization in a variety of applications, including fluorescence microscopy and flow cytometry.

Core Properties of AF430 NHS Ester

AF430 NHS ester is characterized by its distinct spectral properties, which are crucial for designing and executing fluorescence-based experiments. The dye is known for its bright fluorescence and good photostability.

| Property | Value | Citation(s) |
|---|--|-------------|
| Excitation Maximum (λ_{ex}) | 430 nm | [1][2] |
| Emission Maximum (λ_{em}) | 542 nm | [1][2] |
| Molar Extinction Coefficient (ϵ) | 15,955 L·mol ⁻¹ ·cm ⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |
| Molecular Weight | 701.75 g/mol | [1][2] |
| Solubility | Good in water, DMF, and DMSO | [1] |

Storage and Handling: **AF430 NHS ester** should be stored at -20°C in the dark and desiccated. [1] For long-term storage, it can be kept for at least 12 months under these conditions.[1] The reagent can be transported at room temperature for up to three weeks.[1]

Experimental Protocols

Detailed methodologies for common applications of **AF430 NHS ester** are provided below. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Protein and Antibody Conjugation with AF430 NHS Ester

This protocol outlines the steps for covalently labeling proteins and antibodies with **AF430 NHS ester**. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the target molecule to form a stable amide bond.

Materials:

- **AF430 NHS ester**
- Protein or antibody to be labeled (in an amine-free buffer such as PBS)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

- Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.
- Prepare the Dye Solution: Immediately before use, dissolve the **AF430 NHS ester** in a small amount of anhydrous DMF or DMSO to create a stock solution.
- Conjugation Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of dye is recommended.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.

Immunofluorescence Staining of Cells

This protocol describes the use of AF430-conjugated antibodies for staining fixed and permeabilized cells.

Materials:

- AF430-conjugated antibody
- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer: 4% paraformaldehyde in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

- Mounting medium

Procedure:

- Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
- Blocking: Wash the cells with PBS and then block with 1% BSA for 1 hour to reduce non-specific binding.
- Primary Antibody Incubation (if using an unconjugated primary): Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation: If a primary antibody was used, wash with PBS and then incubate with the AF430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. If using a directly conjugated primary, this step is omitted.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Cell Surface Staining for Flow Cytometry

This protocol details the staining of cell surface markers for analysis by flow cytometry.

Materials:

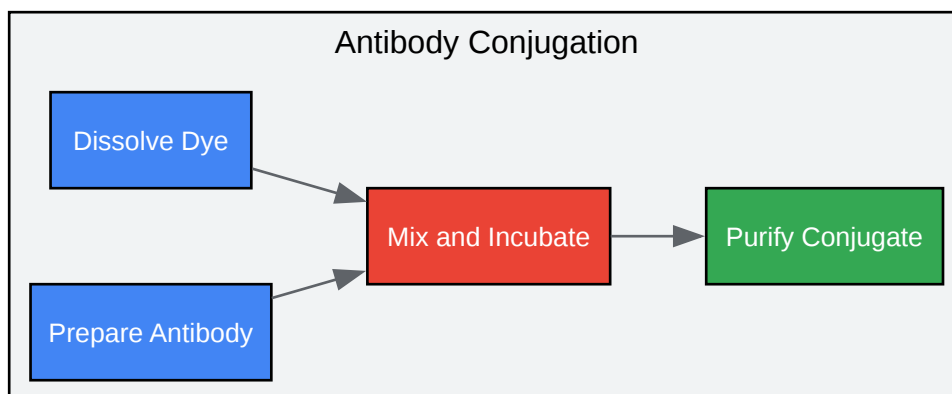
- AF430-conjugated antibody
- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- (Optional) Fixable viability dye

Procedure:

- Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
- (Optional) Viability Staining: Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
- Antibody Staining: Add the AF430-conjugated antibody to the cell suspension.
- Incubation: Incubate for 20-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
- Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

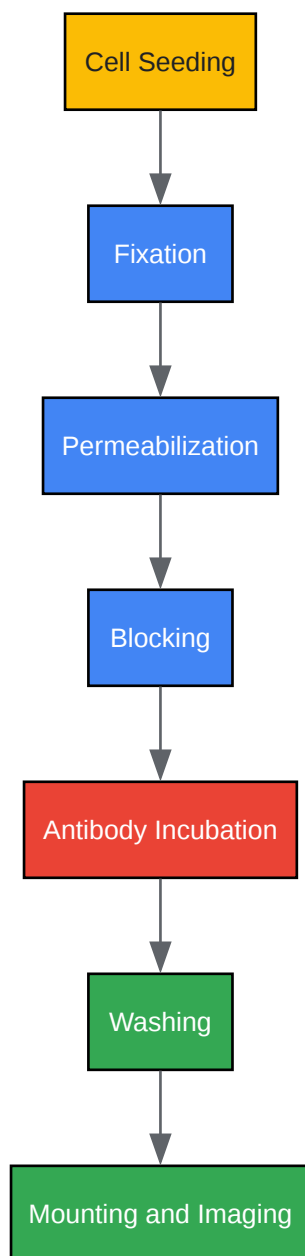
Visualized Workflows and Pathways

To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate key workflows.



[Click to download full resolution via product page](#)

Workflow for Antibody Conjugation with **AF430 NHS Ester**.



[Click to download full resolution via product page](#)

Experimental Workflow for Immunofluorescence Staining.

While **AF430 NHS ester** is a versatile labeling reagent applicable to a wide range of biological inquiries, its use in specific signaling pathway studies is determined by the target protein being investigated. For example, an antibody targeting a key protein in the MAPK signaling pathway, when conjugated with AF430, can be used to visualize the localization and expression of that protein under different cellular conditions.



[Click to download full resolution via product page](#)

Visualization of a Generic Signaling Pathway Component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- To cite this document: BenchChem. [AF430 NHS Ester: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378377#af430-nhs-ester-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com